S-(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl) 10H-phenothiazine-10-carbothioate
CAS No.:
Cat. No.: VC15572654
Molecular Formula: C21H13N3OS4
Molecular Weight: 451.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H13N3OS4 |
|---|---|
| Molecular Weight | 451.6 g/mol |
| IUPAC Name | S-(4-phenyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl) phenothiazine-10-carbothioate |
| Standard InChI | InChI=1S/C21H13N3OS4/c25-20(28-19-22-24(21(26)29-19)14-8-2-1-3-9-14)23-15-10-4-6-12-17(15)27-18-13-7-5-11-16(18)23/h1-13H |
| Standard InChI Key | KYOCFNJVWQOBNT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=S)SC(=N2)SC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name, S-(4-phenyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl) phenothiazine-10-carbothioate, reflects its dual heterocyclic architecture:
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Phenothiazine core: A tricyclic system comprising two benzene rings fused to a thiazine ring, known for modulating neurotransmitter receptors and exhibiting antipsychotic activity .
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1,3,4-Thiadiazole moiety: A five-membered ring containing two nitrogen and one sulfur atom, frequently associated with antimicrobial and antitumor properties.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 451.6 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=S)SC(=N2)SC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
| InChIKey | KYOCFNJVWQOBNT-UHFFFAOYSA-N |
| PubChem CID | 2911859 |
The thioester linkage between the phenothiazine and thiadiazole units enhances metabolic stability and potential membrane permeability .
Synthesis and Characterization
Analytical Characterization
Standard techniques for structural elucidation include:
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Nuclear Magnetic Resonance (NMR): and NMR to confirm aromatic proton environments and carbonyl/thioester linkages.
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Mass Spectrometry (MS): High-resolution MS to verify molecular ion peaks and fragmentation patterns.
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X-ray Crystallography: Resolve three-dimensional conformation and intermolecular interactions.
| Compound | IC (FTase) | IC (Tubulin) |
|---|---|---|
| 3a | 0.12 µM | 0.24 µM |
| Phenstatin | - | 3.43 µM |
| FTI-276 | 0.01 µM | - |
The thiadiazole moiety may enhance DNA intercalation or topoisomerase inhibition, though experimental validation is required .
Antimicrobial Properties
Phenothiazine-thiadiazole conjugates disrupt microbial cell membranes and efflux pumps:
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Methicillin-resistant Staphylococcus aureus (MRSA): Minimum inhibitory concentrations (MICs) as low as 2 µg/mL for hybrid analogs .
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Candida albicans: Synergistic effects with fluconazole by inhibiting fungal cytochrome P450 enzymes .
Future Research Directions
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